![molecular formula C16H9NO2 B5742403 3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5742403.png)
3H-naphtho[1,2,3-de]quinoline-2,7-dione
概要
説明
WAY-600676 は、ラパマイシンの哺乳類標的 (mTOR) の強力な、ATP 競合的、かつ選択的な阻害剤です。 阻害濃度 (IC50) は 9 ナノモル (nM) であり、ホスホイノシチド 3 キナーゼアルファ (PI3Kα) およびホスホイノシチド 3 キナーゼガンマ (PI3Kγ) に対してそれぞれ 100 倍以上および 500 倍以上選択的に mTOR を阻害します 。この化合物は、細胞の成長、増殖、および生存に不可欠な mTOR シグナル伝達経路を研究するために、主に科学研究で使用されています。
科学的研究の応用
WAY-600676 has a wide range of scientific research applications, including:
Chemistry: Used to study the mTOR signaling pathway and its role in cellular processes.
Biology: Investigates the effects of mTOR inhibition on cell growth, proliferation, and survival.
Medicine: Explores potential therapeutic applications in diseases such as cancer, where mTOR signaling is often dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTOR pathway.
作用機序
WAY-600676 は、細胞の成長と増殖の主要な調節因子である mTOR キナーゼを選択的に阻害することによって効果を発揮します。それは mTOR の ATP 結合部位に結合し、リボソームタンパク質 S6 キナーゼ (S6K) およびタンパク質キナーゼ B (AKT) などの下流ターゲットのリン酸化と活性化を阻止します。 この阻害は mTOR シグナル伝達経路を阻害し、細胞の成長と増殖の低下につながります .
類似の化合物との比較
WAY-600676 は、PI3Kα および PI3Kγ に対する mTOR の高い選択性において独自です。類似の化合物には以下が含まれます。
ラパマイシン: 別の mTOR 阻害剤ですが、作用機序が異なり、選択性も低いです。
Torin1: 作用機序が似ていますが、化学構造が異なる、強力で選択的な mTOR 阻害剤です。
KU-0063794: 独自の構造的特徴と阻害特性を持つ、別の選択的な mTOR 阻害剤です。
WAY-600676 は、その高い選択性と効力により、科学研究において貴重なツールとなっています。
将来の方向性
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
準備方法
合成経路と反応条件
WAY-600676 の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、専有であり、公表されていません。通常、有機溶媒、触媒、および試薬を制御された温度と圧力条件下で使用して、目的の生成物を得ます。
工業生産方法
WAY-600676 の工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が伴う可能性が高いです。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理措置が含まれます。工業生産で使用される正確な方法と条件は、専有であり、一般公開されていません。
化学反応の分析
反応の種類
WAY-600676 は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、化合物への酸素の付加または水素の除去が含まれます。
還元: この反応には、化合物への水素の付加または酸素の除去が含まれます。
置換: この反応には、化合物中の1つの官能基を別の官能基に置き換えることが含まれます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。これらの反応の条件は、通常、目的の結果を確実に得るために、制御された温度、圧力、および pH を含みます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により WAY-600676 の酸化誘導体が生成される場合がありますが、還元により化合物の還元型が生成される場合があります。置換反応は、さまざまな官能基を持つさまざまな置換誘導体を生成する可能性があります。
科学研究の用途
WAY-600676 は、以下を含む幅広い科学研究用途を持っています。
化学: mTOR シグナル伝達経路とその細胞プロセスにおける役割を研究するために使用されます。
生物学: 細胞の成長、増殖、および生存に対する mTOR 阻害の影響を調べます。
医学: mTOR シグナル伝達がしばしば調節されていない癌などの疾患における潜在的な治療用途を探ります。
産業: mTOR 経路を標的とする新しい薬剤および治療薬の開発に使用されます。
類似化合物との比較
WAY-600676 is unique in its high selectivity for mTOR over PI3Kα and PI3Kγ. Similar compounds include:
Rapamycin: Another mTOR inhibitor, but with a different mechanism of action and lower selectivity.
Torin1: A potent and selective mTOR inhibitor with a similar mechanism of action but different chemical structure.
KU-0063794: Another selective mTOR inhibitor with distinct structural features and inhibitory properties.
WAY-600676 stands out due to its high selectivity and potency, making it a valuable tool in scientific research.
特性
IUPAC Name |
14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(17-14)15(11)12/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKAPUYEZZYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NC4=CC=CC(=C43)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives interesting for anticancer drug development?
A1: Research suggests that some this compound derivatives display promising in vitro cytotoxicity against various cancer cell lines, including those resistant to cisplatin []. This is particularly relevant as cisplatin resistance is a major hurdle in cancer treatment. Specifically, 6-[3-(diethylamino)propyl]-3H-naphtho[1,2,3-de]quinoline-2,7-dione (3e) has been identified as a potential lead compound due to its cytotoxic properties and lack of cross-resistance with cisplatin in resistant cell lines []. This suggests a different mechanism of action compared to cisplatin, offering a potential alternative for treating resistant cancers.
Q2: How do these compounds interact with their biological targets?
A2: While the exact mechanism is still under investigation, this compound derivatives are suggested to act as DNA intercalators []. This means they insert themselves between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death. This mechanism is supported by the structural features of these compounds, which often possess planar aromatic systems conducive to intercalation.
Q3: Beyond anticancer activity, are there other therapeutic applications for this compound derivatives?
A3: Yes, research indicates that this compound derivatives can inhibit Glycogen Synthase Kinase-3 (GSK-3) []. GSK-3 is an enzyme implicated in various diseases, including Alzheimer’s disease and psychiatric disorders, making its inhibition a potential therapeutic strategy. Notably, compound 19, a 1-(alkylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivative, displayed promising inhibitory activity against GSK-3 isoforms, with additional inhibitory effects on PKCγ [].
Q4: How does the structure of this compound influence its activity?
A4: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For example, introducing specific substituents on the 1-position of the this compound scaffold significantly impacts its GSK-3 inhibitory potency and selectivity profile []. Researchers found that alkyl- and aryl- substituents at this position led to different selectivity profiles against a panel of kinases, highlighting the importance of SAR studies in drug development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-tert-butylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5742320.png)
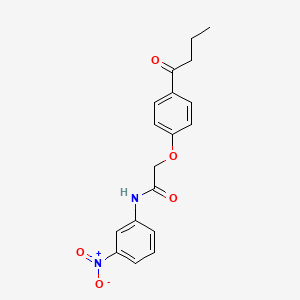
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5742337.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5742347.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2,3-dimethylaniline](/img/structure/B5742353.png)
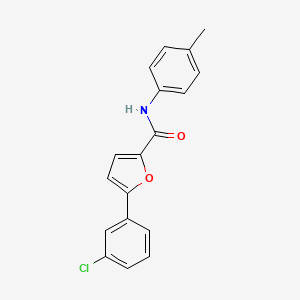
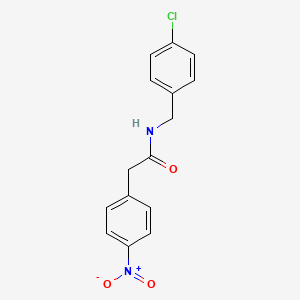
![3,4,8,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5742364.png)
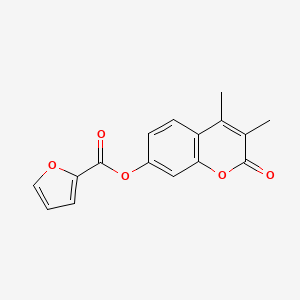
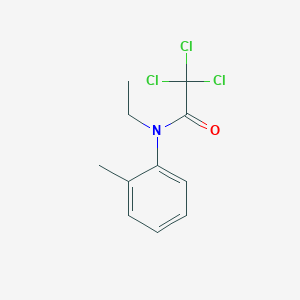
![N-ethyl-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5742390.png)
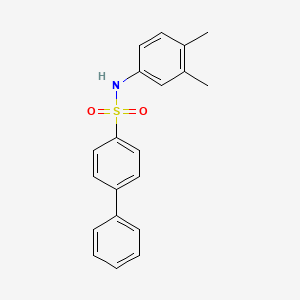
![N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5742400.png)

